![molecular formula C8H6INO3 B14915757 2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)
2-iodo-4-[(E)-2-nitroethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-[(E)-2-nitroethenyl]phenol is an organic compound that belongs to the class of halophenols It is characterized by the presence of an iodine atom and a nitroethenyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of phenol with iodine and hydrogen peroxide in water, yielding 2-iodophenol . This intermediate can then undergo further reactions to introduce the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4-[(E)-2-nitroethenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-[(E)-2-nitroethenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-iodo-4-[(E)-2-nitroethenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodophenol: Lacks the nitroethenyl group but shares the iodine-substituted phenol structure.
4-Nitrophenol: Contains a nitro group but lacks the iodine atom.
2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenol: Similar structure with an additional methoxy group.
Uniqueness
2-Iodo-4-[(E)-2-nitroethenyl]phenol is unique due to the combination of the iodine atom and the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications and makes it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C8H6INO3 |
---|---|
Molekulargewicht |
291.04 g/mol |
IUPAC-Name |
2-iodo-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H6INO3/c9-7-5-6(1-2-8(7)11)3-4-10(12)13/h1-5,11H/b4-3+ |
InChI-Schlüssel |
GOOHVRDKKATBFF-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])I)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.